molecular formula C13H10BrFO B123158 2-(Benzyloxy)-1-bromo-4-fluorobenzene CAS No. 202857-88-3

2-(Benzyloxy)-1-bromo-4-fluorobenzene

Cat. No.: B123158
CAS No.: 202857-88-3
M. Wt: 281.12 g/mol
InChI Key: ZLVBPRJVAJMBHD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-4-fluorobenzene can be achieved through several methods. One common approach involves the bromination of 2-(Benzyloxy)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted derivatives such as 2-(Benzyloxy)-1-amino-4-fluorobenzene.

    Oxidation: 2-(Benzyloxy)-4-fluorobenzoic acid.

    Reduction: 2-(Benzyloxy)-4-fluorobenzene.

Scientific Research Applications

2-(Benzyloxy)-1-bromo-4-fluorobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-4-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the benzyloxy and fluorine groups can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-chloro-4-fluorobenzene
  • 2-(Benzyloxy)-1-iodo-4-fluorobenzene
  • 2-(Benzyloxy)-1-bromo-4-chlorobenzene

Uniqueness

2-(Benzyloxy)-1-bromo-4-fluorobenzene is unique due to the combination of the benzyloxy, bromine, and fluorine substituents on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications .

Biological Activity

2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS No. 202857-88-3) is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. This unique structure imparts various chemical and biological properties that make it a subject of interest in medicinal chemistry and drug discovery. The combination of electron-withdrawing and electron-donating groups influences its reactivity, interactions, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₀BrF, with a molecular weight of approximately 281.12 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the fluorine atom can enhance binding affinity to biological targets, making this compound a versatile building block in organic synthesis.

Biological Activity

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and proteins involved in metabolic pathways. Notably, benzyloxy derivatives have shown potential effects on glucose-dependent insulin secretion, suggesting applications in diabetes treatment.

The mechanisms by which this compound exerts its biological activity include:

  • Enzyme Inhibition : Studies have highlighted its role in modulating pathways involving leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 (MAPK14), indicating potential therapeutic applications in inflammation and cancer.
  • Receptor Interaction : The compound may bind to specific receptors or enzymes, disrupting biological pathways that lead to therapeutic effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Glucose Regulation : A study demonstrated that benzyloxy derivatives can enhance insulin secretion in pancreatic beta-cells, indicating their potential as antidiabetic agents.
  • Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit leukotriene synthesis, which is crucial in inflammatory responses.
  • Cancer Research : Investigations into the effects on MAPK14 suggest that these compounds may have anticancer properties by influencing cell proliferation pathways.

Comparative Analysis

The following table summarizes structural comparisons with similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)-1-bromo-4-chlorobenzeneChlorine instead of fluorineDifferent reactivity due to chlorine's properties
2-(Benzyloxy)-1-bromo-4-methylbenzeneMethyl group instead of fluorineAlters electronic properties compared to fluorine
4-BromofluorobenzeneSimple bromo and fluoro substitutionLacks benzyloxy group, affecting solubility
1-Bromo-4-fluorobenzeneNo benzyloxy groupMore straightforward reactivity

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Aryl Halide : Starting from fluorobenzene and bromine under catalytic conditions.
  • Introduction of the Benzyloxy Group : Utilizing benzyl alcohol in nucleophilic substitution reactions.

Toxicological Profile

While the biological activity is promising, understanding the toxicity profile is crucial. Preliminary studies indicate potential acute toxicity at high doses, with median lethal doses (LD50) reported around 2,700 mg/kg for oral administration in rats . Further research is necessary to assess chronic exposure effects and environmental impact.

Properties

IUPAC Name

1-bromo-4-fluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBPRJVAJMBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598220
Record name 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202857-88-3
Record name 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (2.61 g, 18.8 mmol) was added to a solution of 2-bromo-5-fluorophenol (3.0 g, 15.7 mmol) in DMF (15.7 mL) and the mixture was stirred in a nitrogen stream at room temperature for 15 minutes. To this solution, benzyl bromide (2.69 g, 15.7 mmol) was added dropwise at the same temperature and the mixture solution was stirred at the same temperature overnight. To the reaction mixture was added a potassium hydrogensulfate aqueous solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduce pressure. The obtained residue was purified by silica gel column chromatography (developing solution=n-hexane) to obtain the title compound (4.31 g, 98%) as a colorless oil.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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